![molecular formula C6H8N2O3 B12892180 (6R,7AS)-6-hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B12892180.png)
(6R,7AS)-6-hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6R,7AS)-6-hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is a complex organic compound with a unique structure that includes a hydroxyl group and a fused bicyclic ring system. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6R,7AS)-6-hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione typically involves multi-step organic reactions. The process often starts with the preparation of the pyrrolo[1,2-c]imidazole core, followed by the introduction of the hydroxyl group at the 6th position. Common reagents used in these reactions include strong bases, oxidizing agents, and protective groups to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(6R,7AS)-6-hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
(6R,7AS)-6-hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (6R,7AS)-6-hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The hydroxyl group and the fused bicyclic ring system play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-phenylethanol: An aromatic compound with a hydroxyl group, used in perfumes and flavorings.
p-hydroxyphenylethanol: A derivative of phenylethanol with additional hydroxyl groups, known for its biological activity.
4-hydroxybenzaldehyde: An aromatic aldehyde with a hydroxyl group, used in the synthesis of various organic compounds.
Uniqueness
(6R,7AS)-6-hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is unique due to its fused bicyclic ring system and specific stereochemistry, which confer distinct chemical and biological properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C6H8N2O3 |
|---|---|
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
(6R,7aS)-6-hydroxy-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione |
InChI |
InChI=1S/C6H8N2O3/c9-3-1-4-5(10)7-6(11)8(4)2-3/h3-4,9H,1-2H2,(H,7,10,11)/t3-,4+/m1/s1 |
Clave InChI |
DPDXCIHPUIIYRH-DMTCNVIQSA-N |
SMILES isomérico |
C1[C@H](CN2[C@@H]1C(=O)NC2=O)O |
SMILES canónico |
C1C(CN2C1C(=O)NC2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


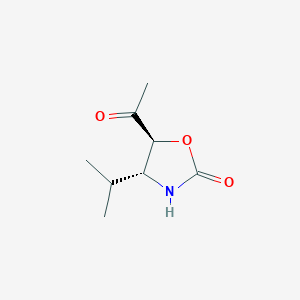
![2-(Difluoromethyl)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12892106.png)
![1-(4-(Benzo[d]oxazol-2-yl)phenyl)ethanone](/img/structure/B12892113.png)

![N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-3-chlorobenzamide](/img/structure/B12892123.png)
![[(5-Ethoxy-2-phenyl-1,3-oxazole-4-carbonyl)amino]methyl methanimidate](/img/structure/B12892131.png)
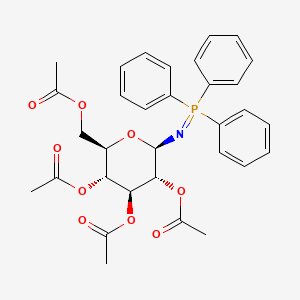
![8-Quinolinol, 7-[[(3-nitrophenyl)amino]phenylmethyl]-](/img/structure/B12892145.png)
![6-(4-Chloro-3-methylphenoxy)-6,7-dihydro-5H-dibenzo[d,f][1,3,2]diazaphosphepine 6-oxide](/img/structure/B12892155.png)
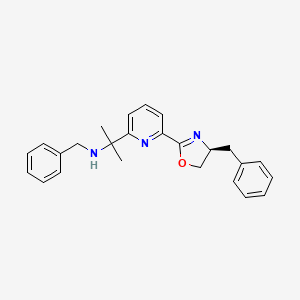
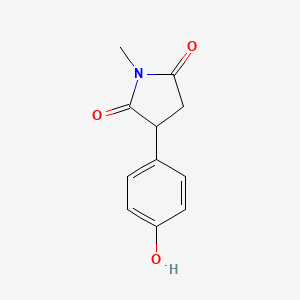
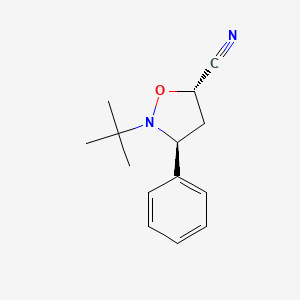
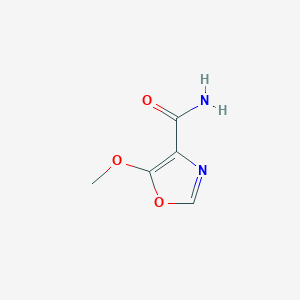
![N-{2-(Methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B12892185.png)
